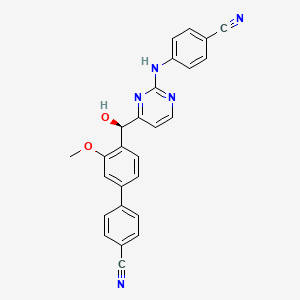
HIV-1 inhibitor-25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 inhibitor-25 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound is part of a broader class of HIV-1 inhibitors that target various stages of the viral life cycle, aiming to prevent the virus from multiplying and spreading within the host. The development of such inhibitors is crucial in the fight against HIV/AIDS, as they offer new avenues for treatment, especially in cases where the virus has developed resistance to existing therapies.
Vorbereitungsmethoden
The synthesis of HIV-1 inhibitor-25 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the use of commercially available starting materials, which undergo a series of chemical reactions to form the desired compound.
Industrial production methods for this compound typically involve optimizing these synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as high-throughput screening and automated synthesis to streamline the production process .
Analyse Chemischer Reaktionen
HIV-1 inhibitor-25 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific functional groups involved and the conditions under which the reactions are carried out.
Wissenschaftliche Forschungsanwendungen
HIV-1 inhibitor-25 has a wide range of scientific research applications, including:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It serves as a tool for understanding the molecular biology of HIV-1 and its interactions with host cells.
Medicine: It is being investigated as a potential therapeutic agent for the treatment of HIV/AIDS, particularly in cases where the virus has developed resistance to other drugs.
Industry: It is used in the development of diagnostic assays and screening tools for HIV-1
Wirkmechanismus
HIV-1 inhibitor-25 exerts its effects by targeting specific molecular pathways involved in the replication of HIV-1. It binds to key enzymes or proteins required for the virus to replicate, thereby inhibiting their activity. This prevents the virus from multiplying and spreading within the host. The exact molecular targets and pathways involved may include the viral protease, reverse transcriptase, or integrase enzymes, which are essential for the viral life cycle .
Vergleich Mit ähnlichen Verbindungen
HIV-1 inhibitor-25 can be compared with other similar compounds, such as:
Saquinavir: An HIV-1 protease inhibitor that prevents viral replication by inhibiting the protease enzyme.
Raltegravir: An HIV-1 integrase inhibitor that blocks the integration of viral DNA into the host genome.
Maraviroc: An HIV-1 entry inhibitor that prevents the virus from entering host cells by blocking the CCR5 receptor
What sets this compound apart is its unique mechanism of action and its potential to overcome resistance seen with other inhibitors. This makes it a promising candidate for further development and clinical trials.
Eigenschaften
Molekularformel |
C26H19N5O2 |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
4-[4-[(R)-[2-(4-cyanoanilino)pyrimidin-4-yl]-hydroxymethyl]-3-methoxyphenyl]benzonitrile |
InChI |
InChI=1S/C26H19N5O2/c1-33-24-14-20(19-6-2-17(15-27)3-7-19)8-11-22(24)25(32)23-12-13-29-26(31-23)30-21-9-4-18(16-28)5-10-21/h2-14,25,32H,1H3,(H,29,30,31)/t25-/m1/s1 |
InChI-Schlüssel |
UHMLHIRSNCDVOO-RUZDIDTESA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)[C@H](C3=NC(=NC=C3)NC4=CC=C(C=C4)C#N)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)C(C3=NC(=NC=C3)NC4=CC=C(C=C4)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


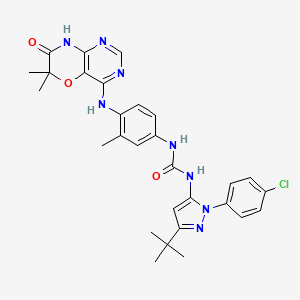

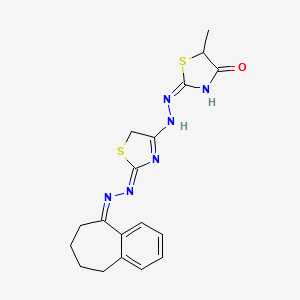

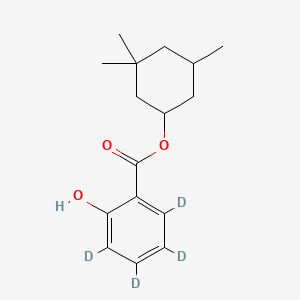
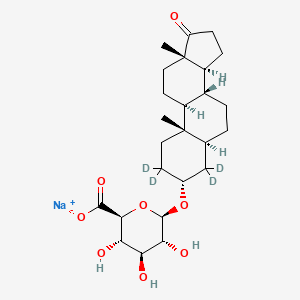
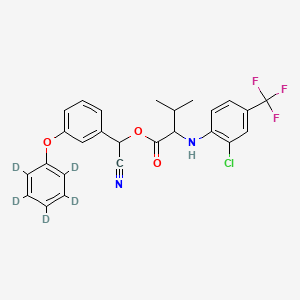
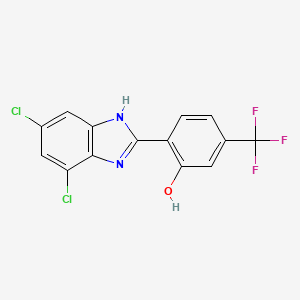
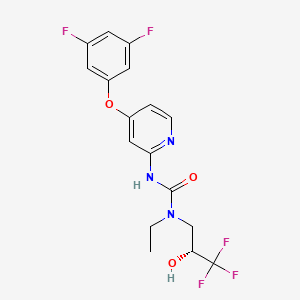
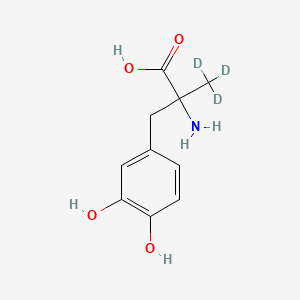
![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)
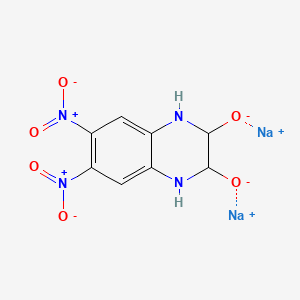

![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
